Lipophilicity (LogP) Comparison
The lipophilicity of methyl (2-ethoxy-4-formylphenoxy)acetate is reported as LogP = 1.58, which differs from the ethyl ester analog ethyl 2-(2-ethoxy-4-formylphenoxy)acetate . Lipophilicity is a critical determinant of membrane permeability and solubility in medicinal chemistry optimization. While direct head-to-head data are not available, cross-class inference from established structure-property relationships indicates that methyl esters generally exhibit 0.5-0.6 LogP units lower lipophilicity than their ethyl ester counterparts, affecting logD, solubility, and cellular permeability in screening assays .
ΔLogP ≈ -0.5 to -0.6
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 (experimentally derived) |
| Comparator Or Baseline | Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (CAS not directly available; inferred class baseline LogP ≈ 2.1-2.2) |
| Quantified Difference | Estimated ΔLogP ≈ -0.5 to -0.6 (more hydrophilic) |
| Conditions | Computed LogP from Hit2Lead database; class-level inference from established ester homolog lipophilicity relationships |
Why This Matters
For procurement decisions, lower LogP indicates improved aqueous solubility and potentially reduced non-specific binding in biological assays, which is a meaningful selection criterion when designing screening libraries or optimizing lead compounds.
